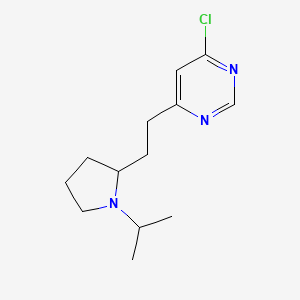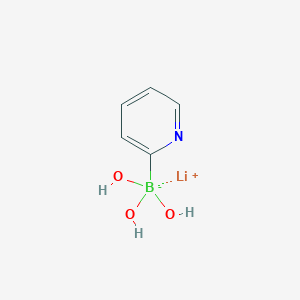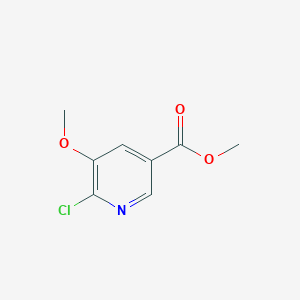![molecular formula C19H15N3O2S B1399360 2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione CAS No. 220333-08-4](/img/structure/B1399360.png)
2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione
Übersicht
Beschreibung
2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione (DMAPT) is a synthetic organic compound that has been used in a variety of scientific applications, including drug synthesis, drug delivery, and biological research. DMAPT is a heterocyclic compound that is composed of a naphtho[2,3-d]thiazole ring system and a dimethylaminophenyl group. DMAPT has been used in research for its ability to act as a nucleophile in organic synthesis and as an inhibitor of enzymes, allowing for the study of biochemical pathways. This article will discuss the synthesis of DMAPT, its scientific applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Thiazolidin-4-ones and Derivatives: Biological Potential and Synthetic Development
Thiazolidin-4-ones and their derivatives, including glitazones and rhodanines, have shown significant pharmacological importance due to their diverse biological activities. These compounds have been studied for their potential against various diseases, showcasing their importance in medicinal chemistry. The review by Santos et al., 2018 emphasizes the development of advanced synthetic methodologies for these compounds, including green chemistry approaches, to enhance their biological efficacy and environmental sustainability.
Rhodanine-based Compounds: Biological Activities and Target Modulation
Rhodanine-based compounds, related to thiazole derivatives, have been explored for their wide range of biological activities. However, Tomašič & Mašič, 2012 critically review the challenges associated with these compounds, including their pan-assay interference and non-specific target modulation, which highlights the complexity of designing effective therapeutics based on thiazole and similar scaffolds.
N-sulfonylamino Azinones: Biological and Preclinical Importance
The study of N-sulfonylamino azinones, as reviewed by Elgemeie et al., 2019, reveals their significant biological activities, including anti-inflammatory, anticancer, and neurological disorder treatments. This underscores the potential of thiazole derivatives and related compounds in addressing a wide spectrum of health issues.
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging, a critical area in Alzheimer's disease research, utilizes compounds that can bind to amyloid plaques in the brain. The work of Nordberg, 2007, discusses the development and application of amyloid imaging ligands, some of which share structural similarities with the compound , highlighting the relevance of such compounds in diagnostic advancements.
Thiazolidinediones: PTP 1B Inhibition
Thiazolidinediones (TZDs) are explored for their role as PTP 1B inhibitors, offering potential in treating type 2 diabetes and insulin resistance. The review by Verma et al., 2019 focuses on the structural optimization of TZD scaffold to enhance their efficacy as PTP 1B inhibitors, demonstrating the ongoing research into modifying thiazole-related structures for therapeutic purposes.
Eigenschaften
IUPAC Name |
2-[4-(dimethylamino)anilino]benzo[f][1,3]benzothiazole-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-22(2)12-9-7-11(8-10-12)20-19-21-15-16(23)13-5-3-4-6-14(13)17(24)18(15)25-19/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVLQACRDNIMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735063 | |
| Record name | 2-[4-(Dimethylamino)anilino]naphtho[2,3-d][1,3]thiazole-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione | |
CAS RN |
220333-08-4 | |
| Record name | 2-[4-(Dimethylamino)anilino]naphtho[2,3-d][1,3]thiazole-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















